![molecular formula C19H16N2O3 B5539385 methyl N-[(2-phenyl-4-quinolinyl)carbonyl]glycinate](/img/structure/B5539385.png)

methyl N-[(2-phenyl-4-quinolinyl)carbonyl]glycinate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

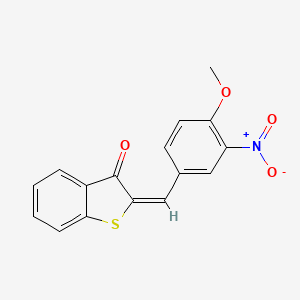

The synthesis of quinoline derivatives often involves complex reactions that can result in a variety of structural isomers. For instance, a study by Bizhanova et al. (2017) describes the synthesis of atropoisomeric alkenylphenylglycine derivatives through acid-catalyzed aromatic amino Claisen rearrangement, leading to compounds with quinolin-2-one structures (Bizhanova, G. G., Suponitsky, K., Vakhitova, Y., & Gataullin, R., 2017). Although not directly synthesizing “methyl N-[(2-phenyl-4-quinolinyl)carbonyl]glycinate,” this research provides insight into the complex methods used to synthesize related quinoline derivatives.

Molecular Structure AnalysisUnderstanding the molecular structure of quinoline derivatives is crucial for assessing their properties and potential applications. In a study focused on spectral analysis and quantum chemical studies, Fatma et al. (2015) synthesized and characterized a novel quinoline derivative, providing valuable insights into its molecular geometry, natural bond orbital analysis, and non-linear optical behavior (Fatma, S., Bishnoi, A., & Verma, A., 2015). These methodologies are applicable in analyzing the molecular structure of “this compound.”

Chemical Reactions and PropertiesThe reactivity and chemical behavior of quinoline derivatives under different conditions are of significant interest. Research by Jampílek et al. (2004) on synthesizing potential antileukotrienic agents based on quinoline derivatives highlights the importance of specific functional groups and their influence on the compound's reactivity and potential pharmacological applications (Jampílek, J., Doležal, M., Kuneŝ, J., Víchova, P., Jun, D., Hanika, J., O'Connor, R., & Clynes, M., 2004). Such studies are pertinent when considering the chemical reactions and properties of “this compound.”

Physical Properties Analysis

The physical properties of quinoline derivatives, such as solubility, melting point, and stability, are crucial for their practical applications. While specific studies on “this compound” are not directly available, research in this area often focuses on characterizing these properties to understand better how the compounds might be used in various industrial or pharmacological applications.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity with other chemical agents, and potential for forming complexes with metals or other organic compounds, are essential for determining the use of quinoline derivatives in chemical synthesis and drug development. Research by Zhou et al. (2012) on the absorption of carbon dioxide into aqueous solutions of amino acid ionic liquids presents methodologies that could be applied to study the chemical properties of quinoline derivatives, including “this compound” (Zhou, Z., Jing, G., & Zhou, L.-J., 2012).

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Characterization

- The synthesis of novel quinoline derivatives has been explored for their potential applications in various fields, including medicinal chemistry and materials science. For instance, atropoisomeric alkenylphenylglycine derivatives were synthesized, demonstrating the versatility of quinoline compounds in chemical synthesis (Bizhanova et al., 2017).

Biosensors and Analytical Applications

- A novel biosensor for liquid phase determination of glutathione and amoxicillin in biological and pharmaceutical samples was developed using a modified electrode. This study highlights the potential of quinoline derivatives in enhancing biosensor capabilities for detecting specific substances in complex samples (Karimi-Maleh et al., 2014).

Environmental and Material Sciences

- Research on sulfuric acid-modified polyethylene glycol 6000 (PEG-OSO3H) as a catalyst for synthesizing poly-substituted quinolines indicates the potential of quinoline derivatives in green chemistry applications. These compounds can serve as eco-friendly catalysts for chemical reactions, contributing to the development of sustainable synthesis methods (Hasaninejad et al., 2011).

Pharmacological Studies

- Although the user requested exclusion of drug use and side effects information, it's noteworthy that quinoline derivatives have been investigated for their pharmacological properties. For example, studies have synthesized and evaluated quinoline-based compounds as potential NMDA receptor antagonists, showcasing the broad applicability of these compounds beyond strictly medicinal uses (Leeson et al., 1993).

Zukünftige Richtungen

The future directions for research on “methyl N-[(2-phenyl-4-quinolinyl)carbonyl]glycinate” and similar compounds could include further exploration of their synthesis, characterization, and potential biological activities. Given the pharmacological significance of quinoline derivatives, there may be potential for the development of new therapeutic agents .

Wirkmechanismus

Target of Action

The primary targets of methyl N-[(2-phenyl-4-quinolinyl)carbonyl]glycinate are currently unknown. This compound is a part of a collection of rare and unique chemicals used for early discovery research

Pharmacokinetics

Some predicted physicochemical properties of the compound include a density of 12±01 g/cm³, a boiling point of 5650±500 °C at 760 mmHg, and a vapor pressure of 00±15 mmHg at 25°C . These properties can influence the compound’s bioavailability and pharmacokinetics.

Eigenschaften

IUPAC Name |

methyl 2-[(2-phenylquinoline-4-carbonyl)amino]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O3/c1-24-18(22)12-20-19(23)15-11-17(13-7-3-2-4-8-13)21-16-10-6-5-9-14(15)16/h2-11H,12H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YABPSANCMAHTHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-ethoxyphenyl)acetyl]-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5539320.png)

![2-[2-(dimethylamino)ethyl]-8-[(4-methyl-1H-imidazol-5-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5539321.png)

![1-(5-chloro-2-methoxyphenyl)-3-cyclopropyl-5-[2-(3,5-dimethylisoxazol-4-yl)ethyl]-1H-1,2,4-triazole](/img/structure/B5539330.png)

![N-(2-methoxyethyl)-1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B5539333.png)

![isopropyl {[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5539348.png)

![4-[4-(pyridin-3-ylmethyl)-1,4-diazepan-1-yl]pyrimidine-5-carboxylic acid](/img/structure/B5539356.png)

![N-(4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-4H-1,2,4-triazol-4-amine](/img/structure/B5539376.png)

![2-chloro-N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5539382.png)

![2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]ethanethioamide](/img/structure/B5539396.png)

![2-(2-pyridinylmethyl)-8-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5539399.png)